molecular formula C19H26N4O2S B5526037 (4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5526037
M. Wt: 374.5 g/mol
InChI Key: HSEFHIPCCFSKOZ-MOPGFXCFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions (MCRs) in aqueous media, utilizing homogeneous catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) for efficient production under green chemistry protocols (Khazaei et al., 2015). Such methodologies underscore the significance of environmentally friendly approaches in chemical synthesis.

Molecular Structure Analysis

Structural elucidation often involves spectroscopic methods such as NMR, IR, and mass spectrometry, coupled with X-ray crystallography for precise molecular architecture determination. For instance, the crystal structure of certain pyrazole derivatives was confirmed through these techniques, providing insights into the molecular framework and interaction patterns within the compounds (Naveen et al., 2021).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Catalytic Applications and Green Chemistry : A study by Khazaei et al. (2015) demonstrated the use of a related compound as a homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction (MCR) in water. This approach aligns with green chemistry principles by using mild, neutral reaction media to achieve high yields and cleaner reaction profiles (Khazaei et al., 2015).

  • Antimicrobial and Anticancer Activities : Research by Saidachary et al. (2014) explored the anti-mycobacterial and anticancer activities of benzoxepinoisoxazolones and pyrazolones, identifying compounds with significant potency. These findings underscore the potential of heterocyclic compounds in developing new therapeutic agents (Saidachary et al., 2014).

Chemical Synthesis and Structural Studies

  • Novel Synthetic Pathways : A study highlighted the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids, emphasizing the utility of heterocyclic compounds in generating new molecules with vasorelaxant properties. Such research contributes to the development of potential therapeutic agents targeting cardiovascular diseases (Hassan et al., 2014).

  • Characterization and Application : Research on benzo[d][1,3]dioxole gathered pyrazole derivatives by Umesha and Basavaraju (2014) not only explored the synthesis but also evaluated their antimicrobial activity, showcasing the role of structural diversity in enhancing biological activity (Umesha & Basavaraju, 2014).

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological targets. If the compound is intended for use as a drug, it might interact with certain proteins or enzymes in the body, altering their function and leading to therapeutic effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include further studies to explore its potential applications, such as in drug development or materials science. Additionally, researchers might investigate new synthetic routes to produce the compound more efficiently or in larger quantities .

properties

IUPAC Name

(4aR,7aS)-1-ethyl-4-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-2-21-10-11-22(19-15-26(24,25)14-18(19)21)12-16-4-6-17(7-5-16)13-23-9-3-8-20-23/h3-9,18-19H,2,10-15H2,1H3/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEFHIPCCFSKOZ-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C2C1CS(=O)(=O)C2)CC3=CC=C(C=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=CC=C(C=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-1-ethyl-4-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

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